

BAPP monomer chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Cat. No.:	B132241

[Get Quote](#)

An In-depth Technical Guide to **2,2-Bis[4-(4-aminophenoxy)phenyl]propane** (BAPP) Monomer

Introduction

2,2-Bis[4-(4-aminophenoxy)phenyl]propane, commonly known as BAPP, is a versatile diamine monomer crucial for the synthesis of high-performance polymers.^{[1][2]} Its unique chemical structure, featuring a central isopropylidene unit flanked by two phenoxy-phenyl moieties terminated with amine groups, imparts exceptional properties to the polymers derived from it.^[3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of BAPP, tailored for researchers, scientists, and professionals in drug development and material science.

Chemical Structure and Identification

The BAPP monomer is characterized by its distinct molecular architecture, which is fundamental to its reactivity and the performance of the resulting polymers.

Identifier	Value
IUPAC Name	4-[4-[2-[4-(4-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline
CAS Number	13080-86-9
Molecular Formula	C ₂₇ H ₂₆ N ₂ O ₂
Canonical SMILES	CC(C) (C1=CC=C(C=C1)OC2=CC=C(C=C2)N)C3=CC =C(C=C3)OC4=CC=C(C=C4)N

Physicochemical Properties

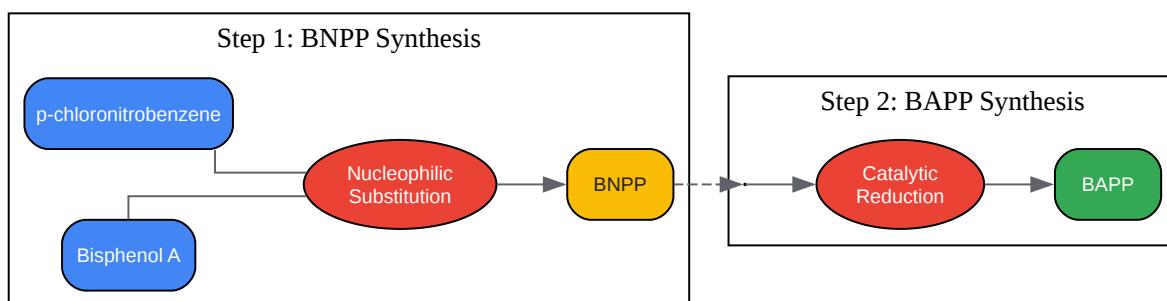
The physical and chemical properties of BAPP are summarized in the table below. These properties are critical for its processing and application in polymer synthesis.

Property	Value
Molecular Weight	410.52 g/mol [3] [4] [5]
Appearance	White solid [6]
Melting Point	129-131 °C [3]
Solubility	Very slightly soluble in water. Soluble in acetone and Dimethyl sulfoxide (DMSO). [6]
Purity (Typical)	>99% (HPLC) [2] [3]

Synthesis of BAPP Monomer

Several synthetic routes are employed for the production of BAPP. A common and efficient method involves a two-step process starting from Bisphenol A and p-chloronitrobenzene, followed by a reduction step.

Experimental Protocol: Synthesis of BAPP


Step 1: Nucleophilic Substitution to form 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP)

This step involves the reaction of Bisphenol A with p-chloronitrobenzene.^[6] A patented method describes the use of a salt-forming agent and a dehydrating agent in a polar aprotic solvent.^[7]

Step 2: Catalytic Reduction of BNPP to BAPP

The nitro precursor, BNPP, is then reduced to the diamine, BAPP. This can be achieved through catalytic hydrogenation or by using a reducing agent like hydrazine hydrate in the presence of a catalyst.^[7] A specific method utilizes ferric chloride hexahydrate, activated carbon, and hydrazine hydrate.^[7] Another approach employs a silica-supported transition metal catalyst with hydrogen as the reducing agent.^[7]

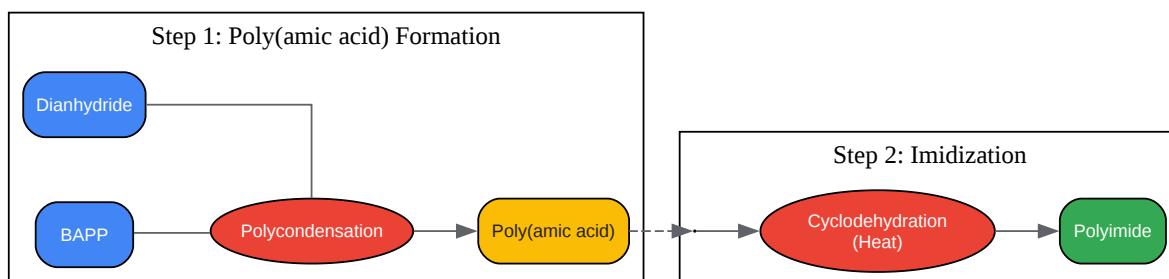
- Catalyst Loadings: 0.01–0.03% Pd/C (5% Pd by mass) and 1–10 wt% FeCl₃^[3]
- Solvent Ratio: Ethanol is used to maintain BNPP at 30 wt% during the reduction.^[3]
- Yield and Purity: This method can achieve a 97–98% yield with 99% purity as determined by HPLC.^[3]

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of BAPP monomer.

Polymerization and Applications

BAPP is a key building block for high-performance polyimides, which are synthesized through a two-step polycondensation reaction with dianhydrides.^[3] These polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.^[8]


Experimental Protocol: Polyimide Synthesis from BAPP

Step 1: Poly(amic acid) Formation

An equimolar reaction of BAPP with a dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA, or 3,3',4,4'-oxydiphthalic dianhydride - ODPA) is carried out in a polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere to form the poly(amic acid) precursor. [3][9] The reaction is typically stirred vigorously overnight.[9]

Step 2: Cyclodehydration (Imidization)

The resulting poly(amic acid) is then converted to the final polyimide through cyclodehydration. [3] This is achieved by heating the solution to 150–200°C with the addition of a dehydrating agent like acetic anhydride and a catalyst such as pyridine.[3] An alternative is to heat the poly(amic acid) to 180°C for 3-4 hours.[9]

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of polyimides from BAPP.

Applications of BAPP-based Polymers

The exceptional properties of polymers derived from BAPP make them suitable for a wide range of demanding applications:

- Aerospace and Automotive: BAPP-based polyimides and their composites are used in structural components and interior parts where high thermal stability, mechanical strength, and lightweight properties are critical.[1][3]
- Electronics: These polymers are utilized in advanced circuit boards, semiconductor packaging, flexible electronics, and as substrates for 5G communication due to their low dielectric constants and thermal stability.[1][3][4]
- Batteries and Fuel Cells: Polyimides derived from BAPP serve as membranes in direct methanol fuel cells (DMFCs) due to their low methanol permeability.[4][10] They are also used as separators in lithium batteries.[4][10]
- Optoelectronics: BAPP can be reacted with dialdehydes to synthesize polyimines that exhibit blue photoluminescence, making them suitable for OLED applications.[4][10]
- Coatings and Adhesives: The excellent adhesion and high-temperature resistance of BAPP-based polymers make them ideal for durable coatings and adhesives.[3]
- Other Applications: BAPP also finds use as a curing agent for epoxy resins, enhancing the properties of the resulting thermoset materials for coatings, adhesives, and composites.[2][6] Additionally, it has applications in the pharmaceutical industry and in the construction of dental resin composites.[6]

Conclusion

The BAPP monomer is a cornerstone in the field of high-performance polymers. Its unique chemical structure allows for the synthesis of materials with outstanding thermal, mechanical, and electrical properties. The detailed understanding of its synthesis and polymerization is key to harnessing its full potential in advanced applications across various industries, from aerospace to electronics and beyond. As technology continues to advance, the demand for high-performance materials will likely drive further research and applications of BAPP and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. datahorizzonresearch.com [datahorizzonresearch.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 | Benchchem [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | Seika Corporation [waseika.com]
- 6. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 [chemicalbook.com]
- 7. CN113845432A - Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl] propane - Google Patents [patents.google.com]
- 8. specialchem.com [specialchem.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- To cite this document: BenchChem. [BAPP monomer chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132241#bapp-monomer-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com